5-Chloro-1-pentyne

Physical Organic Chemistry Chemical Engineering Process Development

5-Chloro-1-pentyne is a bifunctional C5 building block featuring both a terminal alkyne and a primary alkyl chloride for orthogonal Sonogashira, click, and SN2 sequences. Unlike its bromo/iodo analogs, the chloro leaving group provides superior selectivity and stability, minimizing decomposition. It is the validated and supply chain-established key intermediate for Efavirenz (HIV NNRTI), the literature-supported alkynyl substrate for Cu-catalyzed pyrazole library synthesis with α-diazoesters, and a precursor to 5-chloro-2-trimethylstannyl-1-pentene for Stille cross-coupling. Choose this compound for reproducible, cost-effective access to complex molecular architectures in pharmaceutical R&D and process chemistry.

Molecular Formula C5H7Cl
Molecular Weight 102.56 g/mol
CAS No. 14267-92-6
Cat. No. B126576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-pentyne
CAS14267-92-6
Synonyms(3-Chloropropyl)acetylene;  1-Chloro-4-pentyne;  4-Pentynyl Chloride;  5-Chloro-1-pentyne
Molecular FormulaC5H7Cl
Molecular Weight102.56 g/mol
Structural Identifiers
SMILESC#CCCCCl
InChIInChI=1S/C5H7Cl/c1-2-3-4-5-6/h1H,3-5H2
InChIKeyUXFIKVWAAMKFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-pentyne (CAS 14267-92-6): A Bifunctional Building Block for Advanced Synthesis


5-Chloro-1-pentyne is a bifunctional organic compound, featuring both a terminal alkyne and a primary alkyl chloride group [1]. This structural motif, with the formula C5H7Cl and a molecular weight of 102.56 g/mol, provides two distinct reactive handles for sequential or orthogonal synthetic transformations . As a colorless to pale yellow liquid with a density of 0.968 g/mL at 25°C, it serves as a versatile intermediate in the construction of complex molecules .

Why 5-Chloro-1-pentyne Cannot Be Casually Replaced by 5-Bromo- or 5-Iodo-1-pentyne


While the homologous series of 5-halo-1-pentynes (Cl, Br, I) shares a common carbon framework, their divergent physical properties and reactivity profiles preclude simple substitution. Differences in halogen leaving group ability, atomic mass, and density directly impact reaction kinetics, purification, and cost . Specifically, the higher reactivity of bromo and iodo analogs can lead to lower selectivity or decomposition under conditions where 5-chloro-1-pentyne remains stable, offering a more controlled and predictable reaction profile .

Quantitative Differentiation of 5-Chloro-1-pentyne from its Closest Analogs


Comparative Density and Molar Mass of 5-Chloro- vs. 5-Bromo- and 5-Iodo-1-pentyne

The physical properties of 5-Chloro-1-pentyne differ substantially from its heavier halogen analogs, impacting material handling and process calculations. 5-Chloro-1-pentyne has a density of 0.968 g/mL at 25°C . In comparison, the predicted density of 5-Iodo-1-pentyne is significantly higher at 1.706 g/mL [1], a difference of 76.2% which affects large-scale storage and reactor loading. The molecular weight of 5-Chloro-1-pentyne (102.56 g/mol) is 30.2% less than that of 5-Bromo-1-pentyne (147.01 g/mol) , impacting cost per mole and atom economy calculations.

Physical Organic Chemistry Chemical Engineering Process Development

Comparative Stability and Reactivity of Chloro vs. Bromo/Iodo Analogs in Nucleophilic Substitution

The halogen leaving group dictates the reactivity and stability of 5-halo-1-pentynes. While specific kinetic data comparing 5-chloro- to 5-bromo-1-pentyne in SN2 reactions is not found in the public domain, the well-established trend is that bromine is a better leaving group than chlorine, and iodine is better than both . This implies that 5-Bromo-1-pentyne is more reactive in substitution reactions, which can be advantageous for speed but detrimental for selectivity and shelf-life. Consequently, 5-Chloro-1-pentyne offers a balance of reactivity and stability, making it a more robust building block for multi-step syntheses where premature reaction or decomposition of the halogen is a concern .

Synthetic Chemistry Reaction Kinetics Process Safety

Synthetic Yield in the Production of 5-Chloro-1-pentyne vs. Competing Routes

Efficient access to the compound itself is a key differentiator for procurement. A published method for synthesizing 5-Chloro-1-pentyne reports a high distillation yield of 98.4% with a final purity of 98.2% [1]. While alternative synthetic routes exist, they can be less efficient; for example, a different method involving n-BuLi and BF3*Et2O is reported to give a yield of only about 45% . This demonstrates that established and optimized procedures for 5-Chloro-1-pentyne provide a more reliable and cost-effective supply chain compared to less efficient routes for this or related compounds.

Process Chemistry Synthetic Methodology Industrial Manufacturing

Demonstrated Utility as an Intermediate in Efavirenz Synthesis

5-Chloro-1-pentyne is a key starting material for the synthesis of Efavirenz, a widely used nonnucleoside HIV-1 reverse transcriptase inhibitor . This established role in the industrial production of a major pharmaceutical drug is a powerful differentiator. While other 5-halo-1-pentynes or cyclopropyl methyl ketone could theoretically serve as starting points, the specific use of 5-chloro-1-pentyne in the patented and commercialized synthesis of Efavirenz underscores its proven utility, scalability, and the established supply chains that exist for its manufacture [1].

Pharmaceutical Process Chemistry Antiviral Drug Synthesis Industrial Application

Ideal Scientific and Industrial Scenarios for Procuring 5-Chloro-1-pentyne


Large-Scale Synthesis of Efavirenz (Sustiva®) and Related Antiviral Compounds

Given its established role as a key intermediate in the synthesis of the HIV drug Efavirenz, 5-Chloro-1-pentyne is the preferred starting material for organizations developing or manufacturing this class of nonnucleoside reverse transcriptase inhibitors . The existing process knowledge and supply chain infrastructure make it the most logical and cost-effective choice for this application.

Sequential Organic Transformations Requiring a Bifunctional Building Block

5-Chloro-1-pentyne is optimally utilized in synthetic sequences that require the differential or orthogonal reactivity of a terminal alkyne and an alkyl chloride . This includes scenarios where the alkyne is first functionalized via Sonogashira coupling or click chemistry, and the chloro group is subsequently displaced in an SN2 reaction, or vice-versa. Its balanced reactivity profile minimizes the need for protecting group manipulations.

Process Development for Copper-Catalyzed Pyrazole Synthesis

For projects focused on constructing pyrazole-containing libraries via copper-catalyzed reactions with α-diazoesters, 5-Chloro-1-pentyne is the validated and literature-supported alkynyl substrate . Using this specific building block ensures reproducibility and allows for direct comparison to published results, accelerating method development.

Precursor for Advanced Organometallic Reagents (e.g., Stannylpentenes)

5-Chloro-1-pentyne has been specifically demonstrated in the synthesis of 5-chloro-2-trimethylstannyl-1-pentene via reaction with Me3SnCu.Me2S . This application leverages the chloro substituent to retain a functional handle after stannylation of the alkyne, making it a valuable entry point for creating complex organotin reagents for subsequent cross-coupling chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-1-pentyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.